Thymol Blue sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

Thymol Blue sodium salt is primarily used as a pH indicator . Its primary targets are therefore the hydrogen ions (H+) in a solution, which determine the pH level .

Mode of Action

The interaction of this compound with its targets (hydrogen ions) results in a color change that indicates the pH of the solution . This compound transitions from red to yellow at pH 1.2–2.8 and from yellow to blue at pH 8.0–9.6 .

Biochemical Pathways

Instead, it is used to indicate changes in pH, which can reflect ionization in multi-component drug formulations . Changes in pH can have downstream effects

Biochemical Analysis

Biochemical Properties

Thymol Blue sodium salt is primarily used as a pH indicator, with visual transition intervals of pH 1.2 (red) to pH 2.8 (yellow), and pH 8.0 (yellow) to pH 9.2 (blue) . It is used to indicate changes in pH to reflect ionization in multi-component drug formulations .

Cellular Effects

Thymol, a major compound of thyme species, has been shown to possess various pharmacological properties including antioxidant, free radical scavenging, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic, and antitumor activities . Thymol has been shown to improve salinity tolerance in tobacco by increasing the sodium ion efflux and enhancing the content of nitric oxide and glutathione .

Molecular Mechanism

Thymol has been shown to block voltage-activated sodium channels in stably transfected HEK 293 cells expressing α-subunit of rat brain IIA or hSkM1 sodium channels . This is attributed to its antinociceptive and anesthetic properties .

Temporal Effects in Laboratory Settings

It is known that it is a stable compound under normal conditions .

Dosage Effects in Animal Models

It has shown promising therapeutic potential, pharmacological properties, and molecular mechanisms in preclinical studies .

Metabolic Pathways

Thymol, a major compound in thyme species, has been shown to have various effects on metabolic pathways .

Subcellular Localization

As a pH indicator, it is likely to be found wherever pH changes occur within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thymol Blue sodium salt can be synthesized by dissolving sodium hydroxide in distilled water and slowly adding thymol blue into the alkaline solution. The mixture is stirred at a temperature between 70 and 90 degrees Celsius for 1.5 to 3 hours. After filtration, a purple-red liquid is obtained, which is then concentrated to yield dark green crystallized sodium salt .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves precise control of temperature and pH to ensure consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Thymol Blue sodium salt primarily undergoes ionization reactions due to its role as a pH indicator. It can also form complexes with metal ions such as lead (II) and cadmium (II) .

Common Reagents and Conditions:

Ionization: this compound ionizes in the presence of acids and bases, changing color based on the pH of the solution.

Complex Formation: It reacts with metal ions in the presence of a nitrogen atmosphere to form stable complexes.

Major Products:

Ionization: The major products are the protonated and deprotonated forms of this compound, which exhibit different colors.

Complex Formation: The major products are the metal ion complexes of this compound.

Scientific Research Applications

Thymol Blue sodium salt is extensively used in various scientific fields due to its pH indicator properties:

Comparison with Similar Compounds

Thymol Blue sodium salt is unique among pH indicators due to its distinct color transitions over a wide pH range. Similar compounds include:

Bromothymol Blue: Transitions from yellow to blue over a pH range of 6.0 to 7.6.

Phenolphthalein: Transitions from colorless to pink over a pH range of 8.2 to 10.0.

Methyl Orange: Transitions from red to yellow over a pH range of 3.1 to 4.4.

This compound’s broader pH range and distinct color changes make it particularly useful for applications requiring precise pH measurements across both acidic and basic conditions.

Properties

CAS No. |

62625-21-2 |

|---|---|

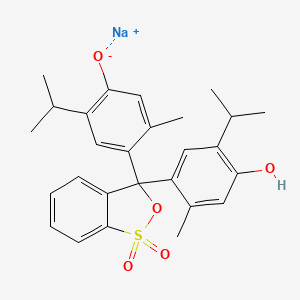

Molecular Formula |

C27H30NaO5S |

Molecular Weight |

489.6 g/mol |

IUPAC Name |

sodium;4-[3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-5-methyl-2-propan-2-ylphenolate |

InChI |

InChI=1S/C27H30O5S.Na/c1-15(2)19-13-22(17(5)11-24(19)28)27(21-9-7-8-10-26(21)33(30,31)32-27)23-14-20(16(3)4)25(29)12-18(23)6;/h7-16,28-29H,1-6H3; |

InChI Key |

HVGAACYQDSQPEM-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4C)[O-])C(C)C)C(C)C)O.[Na+] |

Canonical SMILES |

CC1=CC(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4C)O)C(C)C)C(C)C)O.[Na] |

Key on ui other cas no. |

62625-21-2 |

Related CAS |

76-61-9 (Parent) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.